2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(4-nitrobenzoyl)-4H-1,3-benzoxazin-4-one
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Overview
Description
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(4-nitrobenzoyl)-4H-1,3-benzoxazin-4-one is a complex organic compound that belongs to the class of benzoxazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(4-nitrobenzoyl)-4H-1,3-benzoxazin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate can then undergo cyclization with a nitrobenzoyl chloride derivative under acidic or basic conditions to form the benzoxazinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(4-nitrobenzoyl)-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce a quinone.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(4-nitrobenzoyl)-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. For instance, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-2-phenyl-3-(4-nitrobenzoyl)-4H-1,3-benzoxazin-4-one
- 2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-benzoyl-4H-1,3-benzoxazin-4-one
Uniqueness
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(4-nitrobenzoyl)-4H-1,3-benzoxazin-4-one is unique due to the presence of both the dimethoxyphenyl and nitrobenzoyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
103952-81-4 |
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Molecular Formula |
C23H18N2O7 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(4-nitrobenzoyl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C23H18N2O7/c1-30-19-12-9-15(13-20(19)31-2)23-24(22(27)17-5-3-4-6-18(17)32-23)21(26)14-7-10-16(11-8-14)25(28)29/h3-13,23H,1-2H3 |
InChI Key |
WLURIVABMWMFJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(C(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
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